molecular formula C9H18N2O3 B12998351 dl-Alanyl-l-leucine

dl-Alanyl-l-leucine

Cat. No.: B12998351
M. Wt: 202.25 g/mol
InChI Key: RDIKFPRVLJLMER-MLWJPKLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: dl-Alanyl-l-leucine can be synthesized through peptide synthesis methods, which involve the coupling of alanine and leucine. The process typically uses protecting groups to prevent unwanted reactions and coupling reagents to facilitate the formation of the peptide bond. Common reagents include carbodiimides and uronium salts .

Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis techniques. These methods are optimized for high yield and purity, often using automated peptide synthesizers. The process includes steps such as solid-phase synthesis, purification by high-performance liquid chromatography (HPLC), and lyophilization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: dl-Alanyl-l-leucine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction can produce reduced peptides .

Scientific Research Applications

dl-Alanyl-l-leucine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of dl-Alanyl-l-leucine involves its role as a source donor of l-leucine. l-Leucine is an essential amino acid that plays a crucial role in protein synthesis and metabolic regulation. The compound is transported into cells via amino acid transporters and is involved in signaling pathways such as the mTOR pathway, which regulates cell growth and metabolism .

Comparison with Similar Compounds

Uniqueness: dl-Alanyl-l-leucine is unique due to its specific combination of alanine and leucine, which imparts distinct biochemical properties. Its role as a source donor of l-leucine makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C9H18N2O3

Molecular Weight

202.25 g/mol

IUPAC Name

(2S)-2-(2-aminopropanoylamino)-4-methylpentanoic acid

InChI

InChI=1S/C9H18N2O3/c1-5(2)4-7(9(13)14)11-8(12)6(3)10/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14)/t6?,7-/m0/s1

InChI Key

RDIKFPRVLJLMER-MLWJPKLSSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)C(C)N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(C)N

Origin of Product

United States

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